2-amino-4-(3-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Description
2-Amino-4-(3-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (hereafter referred to as 3-HC) is a pyrano[3,2-c]chromene derivative characterized by a 3-hydroxyphenyl substituent at the 4-position of the pyran ring. Its molecular formula is C₁₉H₁₂N₂O₄ (monoisotopic mass: 332.0797 g/mol) . Spectroscopic data (IR, NMR) confirm the presence of functional groups such as the hydroxyl (-OH, IR υ: 3442 cm⁻¹), cyano (-CN, IR υ: 2203 cm⁻¹), and carbonyl (C=O, IR υ: 1721 cm⁻¹) .
Properties
Molecular Formula |
C19H12N2O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-amino-4-(3-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C19H12N2O4/c20-9-13-15(10-4-3-5-11(22)8-10)16-17(25-18(13)21)12-6-1-2-7-14(12)24-19(16)23/h1-8,15,22H,21H2 |
InChI Key |
PWRGWYBCBVJYRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)O)C(=O)O2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)O)C(=O)O2 |
Origin of Product |
United States |
Biological Activity
2-Amino-4-(3-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a compound belonging to the pyranochromene class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibitory properties, supported by case studies and research findings.
- Molecular Formula : C19H12N2O4
- Molecular Weight : 332.31 g/mol
- CAS Number : 333341-17-6
1. Anticancer Activity
Research indicates that compounds in the pyranochromene family exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyranochromene derivatives against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed that derivatives similar to 2-amino-4-(3-hydroxyphenyl)-5-oxo exhibited IC50 values ranging from 2.4 to 3.2 µg/mL against these cell lines, indicating potent activity compared to standard chemotherapeutic agents like Vinblastine and Colchicine .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2-Amino-4-(3-hydroxyphenyl)-5-oxo | MCF-7 | 2.4 ± 0.1 | |
| 2-Amino-4-(3-hydroxyphenyl)-5-oxo | HCT-116 | 3.2 ± 0.1 | |
| Vinblastine | MCF-7 | 2.3 ± 0.1 | |
| Colchicine | HCT-116 | 9.6 ± 0.1 |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study highlighted that derivatives of pyranochromene demonstrated significant antibacterial activity against various strains of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
3. Enzyme Inhibition
Inhibition of specific enzymes is another notable biological activity of this compound class. Studies have shown that pyranochromenes can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibition of AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of a synthesized derivative of the compound against five human cancer cell lines: MCF-7, HCT-116, PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). The study employed the MTT assay to determine cell viability post-treatment with varying concentrations of the compound. The results indicated strong selective cytotoxicity towards malignant cells compared to normal fibroblast cells, reinforcing the potential therapeutic application of this compound in oncology .
Case Study 2: Enzyme Inhibition Profile
Another investigation assessed the inhibitory effects of the compound on EGFR and VEGFR-2 kinases using a kinase assay kit. The IC50 values for the compound were found to be comparable to Sorafenib, a known kinase inhibitor used in cancer therapy, highlighting its potential as a lead compound for further development in targeted therapies .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that pyranochromene derivatives exhibit significant anticancer properties. A study demonstrated that 2-amino-4-(3-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study published in Bioorganic & Medicinal Chemistry Letters, the compound was tested against breast and prostate cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity (Siziani et al., 2022) .
1.2 Antioxidant Properties
The compound also displays antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Its hydroxyl groups contribute to its ability to scavenge free radicals effectively.
Research Findings:
A comparative analysis highlighted that derivatives of this compound had higher antioxidant capacities than standard antioxidants like ascorbic acid, making them potential candidates for dietary supplements aimed at reducing oxidative damage (Tashrifi et al., 2020) .
Materials Science
2.1 Photovoltaic Applications
The unique electronic properties of 2-amino-4-(3-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile make it an interesting candidate for organic photovoltaic devices. Its ability to act as a semiconductor can enhance the efficiency of solar cells.
Findings:
Studies have shown that incorporating this compound into polymer blends can significantly improve charge transport properties and overall device performance (Mal et al., 2022) .
Environmental Science
3.1 Heavy Metal Chemosensing
Due to its strong binding affinity for heavy metals, the compound has been investigated for use in chemosensors designed to detect metal ions in environmental samples.
Application Example:
Research conducted by Mohajer et al. (2022) demonstrated that modified versions of this compound could selectively bind to lead and cadmium ions, providing a sensitive method for monitoring environmental contamination .
Summary Table of Applications
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
Melting Points and Spectral Data
DNA Binding
- 3-HC: Binds calf thymus DNA (ctDNA) via non-intercalative mode with Kb = 3.6 × 10³ M⁻¹, attributed to hydrogen bonding from the 3-hydroxyl group .
- 4-CC (4-Chlorophenyl) : Exhibits weaker DNA binding (Kb < 3-HC ) due to reduced H-bonding capacity of the chloro substituent .
Antiviral Activity
- 1-Naphthyl Derivative : Shows EC₅₀ = 0.8 μM against HIV-1 in MT-4 cells, leveraging the bulky naphthyl group for reverse transcriptase inhibition .
Enzyme Inhibition
Substituent Effects on Properties
Electronic and Steric Influences
- Hydroxyl (-OH) : Enhances solubility and DNA affinity via H-bonding but may reduce metabolic stability.
- Chloro (-Cl) : Introduces electron-withdrawing effects, improving membrane permeability but reducing polar interactions.
- Methoxy (-OCH₃) : Increases lipophilicity and crystallinity, as seen in co-crystal structures .
Pharmacokinetic Considerations
- 3-HC : The polar hydroxyl group may limit blood-brain barrier penetration but improve aqueous solubility.
- Fluoropyridinyl (AMPC) : Fluorine atoms enhance bioavailability and target specificity .
Preparation Methods
Reaction Conditions and Workflow
-
Catalyst Loading : 20 mg of Basu-proline per 5 mL of ethanol.
-
Temperature : Reflux at 78°C.
-
Reaction Time : 30–45 minutes (monitored by TLC using n-hexane/EtOAc 3:1).
-
Workup :
-
Post-reaction, the mixture is dissolved in DMF (5 mL) and centrifuged to recover the catalyst.
-
Water is added to precipitate the product, which is filtered and washed with hot ethanol.
-
-
Yield : 88–92% after recrystallization.
The Basu-proline catalyst demonstrates compatibility with electron-donating groups like the 3-hydroxyphenyl moiety, avoiding side reactions such as hydroxyl group oxidation. Recycling experiments confirm the catalyst retains >85% activity after five cycles, making it cost-effective for large-scale synthesis.
Solvent-Free Synthesis via AVOPc-MNPs Catalysis
A solvent-free, room-temperature method utilizing amino-functionalized vanadium phthalocyanine magnetic nanoparticles (AVOPc-MNPs) offers rapid and high-yield synthesis. This one-pot strategy eliminates solvent waste and reduces energy consumption.
Key Parameters
-
Catalyst Loading : 0.2 g of AVOPc-MNPs per mmol of substrates.
-
Conditions :
-
Solvent-free, room temperature (25°C).
-
Reaction time: 10–15 minutes.
-
-
Workup :
-
The magnetic catalyst is separated using an external magnet.
-
The crude product is washed with cold ethanol to remove unreacted starting materials.
-
-
Yield : 90–94%.
The AVOPc-MNPs catalyst activates the aldehyde’s carbonyl group, accelerating Knoevenagel adduct formation. Its magnetic properties simplify recovery, with ICP analysis showing <2% vanadium leaching after eight cycles.
Comparative Analysis of Methods
The AVOPc-MNPs method excels in speed and environmental friendliness, while the Basu-proline system offers milder conditions for thermally sensitive substrates.
Experimental Considerations
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via a three-component reaction involving 4-hydroxycoumarin, malononitrile, and substituted aromatic aldehydes. Key methodologies include:
- Catalyst selection : Porous copper oxide nanocatalysts achieve yields up to 82% with short reaction times (20–30 minutes) .
- Solvent systems : Ethanol under reflux with Zr-based MOF catalysts (e.g., Basu-proline) yields 70–91% pure products .
- Substituent effects : Electron-withdrawing groups (e.g., nitro, bromo) on the aldehyde component improve crystallinity and yield, as seen in derivatives with 4-chlorophenyl (91% yield) and 4-nitrophenyl (high purity) groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- IR spectroscopy : The nitrile (-CN) stretch at ~2190–2200 cm⁻¹ and carbonyl (C=O) at ~1700–1730 cm⁻¹ confirm core structural features .
- NMR analysis :
- Mass spectrometry : Molecular ion peaks (e.g., m/z 351.23 for 4-chlorophenyl derivatives) and isotopic patterns (e.g., bromine doublets) validate molecular formulas .
Q. What preliminary biological screening data exist for this compound, and how are cytotoxicity assays designed?
- Anticancer activity : Derivatives like 2-amino-4-(3,4,5-trimethoxyphenyl) show selective inhibition (IC₅₀ < 10 µM) against breast (MCF-7) and liver (HepG2) cancer cells, assessed via MTT assays .
- Antiviral potential : Pyrano-chromene derivatives exhibit anti-HIV activity (EC₅₀ ~0.5–5 µM) in MT-4 cell lines, with structural modifications (e.g., naphthyl groups) enhancing potency .
- Toxicity controls : LO2 normal hepatocyte cells are used to assess selectivity, though most derivatives show some cytotoxicity (IC₅₀ > 20 µM), necessitating structural optimization .
Advanced Research Questions
Q. How do structural modifications at the phenyl ring position affect biological activity and binding affinity?
- Substituent-driven activity :
- 3-Hydroxyphenyl: Enhances DNA binding via hydrogen bonding (Kb = 3.6 × 10³ M⁻¹) in non-intercalative modes .
- 3,4-Dimethoxyphenyl: Improves TFF3 inhibition (IC₅₀ ~50 nM) by promoting monomeric TFF3 degradation, sensitizing ER+ breast cancer cells to doxorubicin .
- 4-Nitrophenyl: Increases anti-HIV efficacy due to enhanced π-stacking with reverse transcriptase hydrophobic pockets .
Q. What molecular mechanisms underlie this compound’s activity as a TFF3 inhibitor, and how does this enhance chemotherapeutic efficacy?
- Pathway modulation : AMPC (a derivative) disrupts TFF3 dimerization, accelerating proteasomal degradation. This inhibits PI3K/AKT and JAK/STAT3 signaling, reducing tumor cell proliferation and survival .
- Synergy with chemotherapy : Co-treatment with AMPC and doxorubicin reduces IC₅₀ values by 60–70% in resistant ER+ mammary carcinoma models by suppressing ABC transporter-mediated drug efflux .
Q. What computational approaches have been employed to study this compound’s electronic properties and binding modes?
- DFT calculations : Optimized geometries reveal HOMO-LUMO gaps (~3.5 eV) correlating with stability. Electron-withdrawing substituents (e.g., -NO₂) lower LUMO energy, enhancing reactivity .
- Molecular docking : Docking into TFF3 (PDB: 1L1E) shows hydrogen bonds between the 3-hydroxyphenyl group and Arg₆₀/Glu₆₃ residues, explaining inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
